molecular formula C8H15B B1438004 1-(Bromomethyl)-1-methylcyclohexane CAS No. 408307-48-2

1-(Bromomethyl)-1-methylcyclohexane

Cat. No. B1438004
M. Wt: 191.11 g/mol
InChI Key: QGSSEDLIZIGPGG-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-methylcyclohexane is a chemical compound with the empirical formula C8H15Br . It is used in laboratory settings and for the synthesis of other substances .

Scientific Research Applications

Kinetics and Mechanism of Heterolysis

1-(Bromomethyl)-1-methylcyclohexane has been studied in the context of heterolysis, specifically focusing on the kinetics and mechanism of this process. Dvorko et al. (2007) explored the solvation effects during the heterolysis of 1-bromo-1-methylcyclohexane, demonstrating significant differences in solvation and desolvation of the transition state between bromo and chloro versions of this compound (Dvorko, Koshchii, & Ponomareva, 2007). Another study by the same authors in 2003 analyzed solvation effects in monomolecular heterolysis, highlighting the critical role of solvent interactions in these reactions (Dvorko, Koshchii, & Ponomareva, 2003).

Synthesis of Fluorocycloalkanes

The compound has been utilized in the synthesis of fluorocycloalkanes. Moens et al. (2013) developed a three-step synthesis process starting from methylenecycloalkanes, converting 1-bromomethyl-1-fluorocycloalkanes into aminomethyl-fluorocycloalkanes (Moens, D’hooghe, & Kimpe, 2013).

Conformational Analysis

Conformational analysis of similar compounds provides insights relevant to 1-(Bromomethyl)-1-methylcyclohexane. Allinger and Liang (1965) inferred the thermodynamically favored conformation of 1-bromo-1-methylcyclohexane, contributing to a deeper understanding of its structural characteristics (Allinger & Liang, 1965).

Pyrolysis and Combustion Studies

The pyrolysis and combustion of methylcyclohexane, closely related to 1-(Bromomethyl)-1-methylcyclohexane, have been studied to understand its combustion chemistry. Wang et al. (2014) focused on identifying pyrolysis intermediates and developing a kinetic model for methylcyclohexane combustion (Wang et al., 2014).

Bromination and Reaction Studies

The bromination of cyclohexene compounds and reactions of bromomethyl sulfones are relevant to understanding the chemical behavior of 1-(Bromomethyl)-1-methylcyclohexane. Studies by Vasin et al. (2012) and Brecknell et al. (1997) explored these reactions, shedding light on the chemical transformations and product formations in similar compounds (Vasin, Bolusheva, & Razin, 2012); (Brecknell et al., 1997).

Additional Applications

Other studies have explored various aspects such as the formation of carbonium ions, dehydrogenation of methylcyclohexane, and dielectric studies, all of which can provide indirect insights into the properties and applications of 1-(Bromomethyl)-1-methylcyclohexane (Olah et al., 1967); (Meng et al., 2021); (Murthy & Tyagi, 2002).

Safety And Hazards

The safety data sheets for similar bromomethyl compounds suggest that they can be hazardous. They may cause skin irritation, respiratory irritation, and may be toxic if inhaled, ingested, or contacted with skin . It is recommended to handle these compounds with appropriate safety measures.

properties

IUPAC Name

1-(bromomethyl)-1-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-8(7-9)5-3-2-4-6-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSSEDLIZIGPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655207
Record name 1-(Bromomethyl)-1-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-1-methylcyclohexane

CAS RN

408307-48-2
Record name 1-(Bromomethyl)-1-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-1-methylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Parker, RA Raphael - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… Treatment of silver 1-methylcyclohexylacetate with bromine in ethyl bromide gave 1-bromomethyl-1-methylcyclohexane, reductive debromination of which with zinc and acetic acid …
Number of citations: 10 pubs.rsc.org
MC Haibach, BM Stoltz, RH Grubbs - 2016 - stoltz2.caltech.edu
… 1-bromomethyl-1-methylcyclohexane: A stirred solution of 614 mg (5.00 mmol) 1-hydroxymethyl-methylcyclohexane and 1.44 g (5.50 mmol) PPh3 in 5.0 mL (1.0 M) DMF was cooled in …
Number of citations: 3 stoltz2.caltech.edu
S Biswas, B Qu, JN Desrosiers, Y Choi… - The Journal of …, 2020 - ACS Publications
5-Cyanoimidazole was identified as an inexpensive ligand for nickel-catalyzed cross-electrophile couplings by screening a diverse set of pharmaceutical compound library. A strategic …
Number of citations: 14 pubs.acs.org
SB Maerov - Dissertation Abstracts, 1954 - University Microfilms.
Number of citations: 0

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